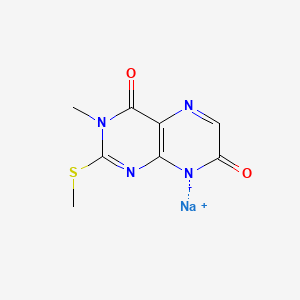
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt (MMPDS) is an organosulfur compound used as a reagent in organic synthesis. MMPDS has been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology. This compound has been used in the synthesis of various biologically active compounds, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt has been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology. The compound has been used in the synthesis of various biologically active compounds, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. It has also been used to study the mechanism of action and biochemical and physiological effects of various compounds.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt is not yet fully understood. However, the compound is thought to act as an electrophile in the presence of nucleophiles. It is believed that the compound reacts with nucleophiles to form covalent bonds, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt are not yet fully understood. However, the compound has been shown to interact with various proteins, enzymes, and other biomolecules. It has also been shown to inhibit the activity of some enzymes, and it has been suggested that it may be involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt is a relatively safe compound to use in laboratory experiments. It is stable and non-toxic, and it is relatively easy to synthesize. However, the compound is not very soluble in water, and its solubility in organic solvents is limited. Additionally, the compound is not very stable in the presence of strong acids and bases.
Direcciones Futuras
The potential applications of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt are still being explored. Further research is needed to better understand the compound’s mechanism of action and biochemical and physiological effects. Additionally, more research is needed to explore the potential of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt as a drug delivery system. Additionally, 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt could be used as a reagent for the synthesis of other biologically active compounds. Finally, further research is needed to explore the potential of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt as a catalyst in organic synthesis.
Métodos De Síntesis
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt can be synthesized by a two-step process. First, 3-methylthio-4,7(3H,8H)-pteridinedione is reacted with dimethyl sulfoxide (DMSO) and a base (e.g., potassium carbonate) in an aqueous solution. This reaction yields a sodium salt of the desired compound. The second step involves the reaction of this salt with a base (e.g., sodium hydroxide) to yield the desired compound in its pure form.
Propiedades
IUPAC Name |
sodium;3-methyl-2-methylsulfanylpteridin-8-ide-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S.Na/c1-12-7(14)5-6(11-8(12)15-2)10-4(13)3-9-5;/h3H,1-2H3,(H,10,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSMXFKXUSKRP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C([N-]C(=O)C=N2)N=C1SC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N4NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849559 |
Source


|
| Record name | Sodium 3-methyl-2-(methylsulfanyl)-4,7-dioxo-3,7-dihydro-4H-pteridin-8-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199789-54-3 |
Source


|
| Record name | Sodium 3-methyl-2-(methylsulfanyl)-4,7-dioxo-3,7-dihydro-4H-pteridin-8-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

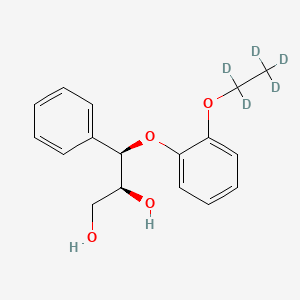
![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)


![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)

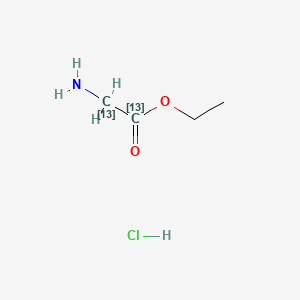
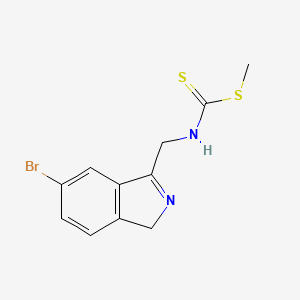
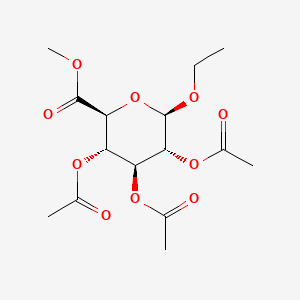
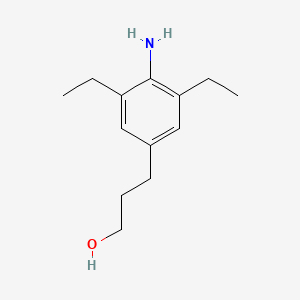
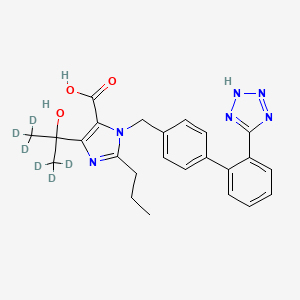
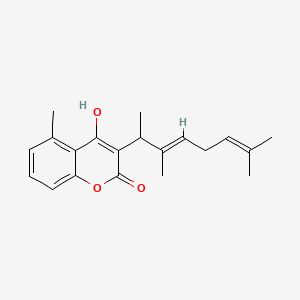
![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)
